Isoetharine

Cardiovascular safety Beta-1 versus beta-2 selectivity Heart rate

Isoetharine is a short-acting β2-adrenergic agonist with a unique β-arrestin-biased signaling profile, distinguishing it from balanced agonists like formoterol. As a catecholamine susceptible to COMT-mediated metabolism, it serves as a tool for probing β-arrestin versus G-protein pathways in GPCR research. Its verified stability under ultrasonic nebulization supports inhalation formulation and device studies. Validated for pediatric dose-optimization trials, it enables comparative pharmacology of bronchodilator selectivity. Ideal for researchers characterizing β2-AR biased ligands and developing aerosolized respiratory therapeutics.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 530-08-5
Cat. No. B1672230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoetharine
CAS530-08-5
SynonymsBronkometer
Etyprenalinum
Isoetarin
Isoetharine
Isoetharine Mesylate
Mesylate, Isoetharine
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C
InChIInChI=1S/C13H21NO3/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9/h5-8,10,13-17H,4H2,1-3H3
InChIKeyHUYWAWARQUIQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityAppreciable
3.18e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoetharine (CAS 530-08-5) Procurement Guide: Beta-2 Selective Bronchodilator for Respiratory Research and Formulation Development


Isoetharine is a short-acting, synthetic catecholamine beta-adrenergic receptor agonist with functional selectivity for beta-2 adrenoceptors over beta-1 adrenoceptors [1]. It belongs to the short-acting beta-2 agonist (SABA) class and acts by stimulating beta-2 adrenergic receptors on bronchial smooth muscle, activating intracellular adenylate cyclase and increasing cyclic AMP (cAMP) levels, thereby inducing smooth muscle relaxation and bronchodilation [2]. Isoetharine was historically approved under the FDA for inhalation therapy as Bronkosol® and Bronkometer® (both discontinued) for the acute treatment of asthma, chronic bronchitis, and emphysema [3]. The compound contains a catechol moiety, rendering it susceptible to metabolism by catechol O-methyltransferase (COMT), which contributes to its short duration of action and distinguishes its pharmacokinetic profile from non-catechol alternatives [4].

Why Beta-2 Agonists Are Not Interchangeable: Isoetharine (CAS 530-08-5) Differentiating Factors in Bronchodilator Selection


The beta-2 adrenergic agonist class exhibits substantial heterogeneity in receptor binding kinetics, functional selectivity, metabolic stability, and cardiovascular safety profiles that preclude direct substitution without careful evaluation [1]. Isoetharine demonstrates a specific pharmacological fingerprint—characterized by its catechol structure, COMT-mediated rapid metabolism, and a unique beta-arrestin-biased signaling signature distinct from balanced agonists like formoterol—that produces a clinical and experimental profile different from other short-acting beta-2 agonists including albuterol (salbutamol), metaproterenol (orciprenaline), and fenoterol [2][3]. The substitution of isoetharine with another in-class compound without accounting for these differentiated properties may alter the balance between bronchodilator efficacy and cardiovascular stimulation, impact the duration of therapeutic effect, and modify the downstream signaling pathways activated in target tissues [4].

Quantitative Evidence for Isoetharine (CAS 530-08-5) Differentiation Versus Short-Acting Beta-2 Agonist Comparators


Comparative Cardiovascular Selectivity: Isoetharine Versus Orciprenaline and Salbutamol in Canine Hemodynamic Models

In a direct head-to-head comparative study in anesthetized dogs, intravenous isoetharine demonstrated significantly lower chronotropic activity (heart rate increase) compared to orciprenaline while exhibiting comparable peripheral vasodilatory activity to salbutamol [1]. The log dose-response curves for isoetharine and salbutamol in increasing heart rate were flatter than those for isoprenaline and orciprenaline, and the rank order of activity for increasing heart rate was isoprenaline > orciprenaline > salbutamol = isoetharine, confirming that isoetharine exerts a greater relative effect on beta-2 than on beta-1 adrenoceptors in the cardiovascular system compared to orciprenaline [1].

Cardiovascular safety Beta-1 versus beta-2 selectivity Heart rate Vasodilation

Comparative Bronchodilator Efficacy: Isoetharine Versus Fenoterol in Acute Asthma Clinical Trial

In a randomized clinical trial comparing nebulized isoetharine hydrochloride 1% versus fenoterol 0.5% in 40 patients with acute asthma attacks, both treatments produced significant improvement in FEV1, but fenoterol demonstrated significantly greater bronchodilation after one hour [1]. The proportion of treatment successes—defined as the ability to raise and maintain FEV1 by 15% above baseline for four hours—was 50% for isoetharine versus 80% for fenoterol [1]. This direct head-to-head clinical comparison quantitatively establishes the comparative efficacy and duration of action of isoetharine against a longer-acting alternative agent.

Clinical efficacy Acute asthma FEV1 Duration of action

Beta-Arrestin Biased Signaling Signature: Isoetharine Versus Balanced Agonist Formoterol at β2AR

At the molecular signaling level, isoetharine functions as a β-arrestin-biased agonist at the beta-2 adrenergic receptor (β2AR), a property not shared by balanced agonists such as formoterol [1]. Single-molecule fluorescence spectroscopy studies of purified β2AR revealed that transmembrane helix VII (TM VII) spontaneously fluctuates between inactive and active-like conformations, and the presence of isoetharine prolongs the dwell time of TM VII in the active-like conformation compared with the balanced agonist formoterol [1]. This biased signaling property is structurally correlated with differential G-protein activation capacity: GTP turnover assays demonstrate that isoetharine-bound β2AR activates G-protein to approximately 88% of the level observed with the balanced agonist isoproterenol, indicating a partial reduction in G-protein signaling while maintaining β-arrestin pathway engagement [2].

Biased agonism GPCR signaling β-arrestin Conformational kinetics Single-molecule fluorescence

Ultrasonic Nebulization Stability: Isoetharine Hydrochloride Demonstrates No Substantial Degradation Under Simulated Clinical Conditions

Under simulated clinical use conditions involving ultrasonic nebulization, isoetharine hydrochloride solutions demonstrated no substantial chemical degradation [1]. Commercially available isoetharine hydrochloride 1% solution was diluted to 0.25% and nebulized for 10 or 15 minutes using three different ultrasonic nebulizers at 0, 3, 6, 8, and 24 hours. Both chemical assay and thin-layer chromatography (TLC) analysis showed no significant degradation of the active compound across all tested conditions [1]. The study assessed apparent percent loss of active drug from ultrasonic nebulization and concluded that isoetharine hydrochloride remains stable during this mode of aerosol generation [1].

Formulation stability Ultrasonic nebulization Aerosol delivery Pharmaceutical compounding

Cardiac Safety Profile: Isoetharine Does Not Increase Heart Rate in Asthmatic Patients at Therapeutic Doses

In a double-blind, randomized clinical trial comparing Bronkosol (isoetharine hydrochloride with phenylephrine) versus its individual components in patients with reversible bronchospasm, heart rate was not increased after administration of Bronkosol or isoetharine hydrochloride alone, confirming its selective beta-2 action with sparing of cardiac beta-1-mediated chronotropic effects [1]. Both Bronkosol and isoetharine produced significant bronchodilation as measured by FEV1, FVC, and FEF 25–75%, with no significant difference between the combination product and isoetharine alone in degree or duration of bronchodilation [1]. In contrast, significantly more patients had to discontinue testing after 15 minutes on the day they received phenylephrine compared to isoetharine or Bronkosol [1].

Cardiac safety Heart rate Clinical tolerability Beta-1 sparing

Pediatric Bronchodilator Dose Efficiency: MDI Bag Delivery Achieves Comparable Efficacy to Jet Nebulizer With Substantially Lower Isoetharine Dose

A randomized, double-blind crossover study in 15 stable asthmatic children (ages 8 to 15) compared the bronchodilator efficacy of isoetharine delivered by metered-dose inhaler (MDI) with a modified aerosol bag versus a jet nebulizer [1]. The MDI bag method delivered only 0.68 mg total isoetharine dose (2 puffs at 0.34 mg per puff), whereas the jet nebulizer required 2.5 mg of isoetharine diluted in 2.5 mL saline to achieve comparable bronchodilation [1]. Mean baseline FEV1 values were 1.27 L (MDI bag group) and 1.22 L (jet nebulizer group); peak percentage increases above baseline were 43% at 60 minutes for MDI bag and 33% at 30 minutes for jet nebulizer, with no statistically significant differences in efficacy at any measured timepoint over 4 hours [1]. The MDI bag method achieved equivalent clinical effect using approximately 27% of the dose required for jet nebulization [1].

Pediatric asthma Inhalation device Dose efficiency Metered-dose inhaler Nebulizer

Optimized Application Scenarios for Isoetharine (CAS 530-08-5) Based on Verified Differentiation Evidence


GPCR Biased Signaling Research: β-Arrestin Pathway Studies Using Isoetharine as a β-Arrestin-Biased β2AR Agonist Tool Compound

Isoetharine is optimally deployed as a pharmacological tool compound in GPCR signaling research that requires a β-arrestin-biased agonist at the β2-adrenergic receptor. Single-molecule fluorescence spectroscopy studies have demonstrated that isoetharine prolongs the dwell time of transmembrane helix VII in the active-like conformation compared with balanced agonists such as formoterol, and GTP turnover assays confirm isoetharine-bound β2AR activates G-protein to only 88% of the level observed with isoproterenol while maintaining β-arrestin pathway engagement [1][2]. This differentiated signaling signature makes isoetharine suitable for dissecting β-arrestin-mediated versus G-protein-mediated downstream effects in cellular and tissue models, and for screening programs aimed at developing novel biased ligands targeting β2AR.

Comparative Beta-Adrenoceptor Selectivity Pharmacology: Differentiating Beta-1 Versus Beta-2 Functional Effects

Isoetharine serves as a reference compound for comparative pharmacology studies evaluating functional beta-1 versus beta-2 adrenoceptor selectivity. In anesthetized canine cardiovascular models, isoetharine was less active than orciprenaline (metaproterenol) in increasing heart rate (beta-1 effect) but more active in increasing femoral blood flow (beta-2 effect), establishing its rank order as isoprenaline > orciprenaline > salbutamol = isoetharine for chronotropic activity [1]. This differentiated cardiovascular profile enables researchers to use isoetharine as a benchmark for characterizing the beta-2 selectivity of novel bronchodilator candidates or for studying tissue-specific beta-adrenergic responses in cardiovascular and pulmonary systems [1].

Aerosol Formulation and Inhalation Device Development: Ultrasonic Nebulization Compatibility Studies

Isoetharine hydrochloride is suitable for aerosol formulation research and inhalation device development, particularly for studies involving ultrasonic nebulization. Stability studies have confirmed that isoetharine hydrochloride solutions (0.25% concentration) exhibit no substantial chemical degradation when subjected to ultrasonic nebulization across multiple device types and timepoints up to 24 hours, as assessed by chemical assay and thin-layer chromatography [1]. This verified stability profile supports the use of isoetharine in the development and validation of nebulizer-based drug delivery systems, aerosol characterization studies, and in vitro-in vivo correlation modeling for inhaled respiratory therapeutics [1].

Pediatric Respiratory Research: Low-Dose Aerosol Delivery Studies in Asthmatic Populations

Isoetharine is well-suited for pediatric respiratory research applications focused on dose optimization and inhalation device comparisons. A randomized crossover study in asthmatic children demonstrated that isoetharine delivered via metered-dose inhaler with an aerosol bag (0.68 mg total dose) achieved bronchodilator efficacy comparable to a jet nebulizer requiring 2.5 mg of the same compound, with no statistically significant difference in FEV1 improvement over 4 hours [1]. This evidence supports the use of isoetharine in pediatric clinical pharmacology studies, inhalation technique optimization trials, and health economics research evaluating dose-sparing delivery strategies for short-acting bronchodilators [1].

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